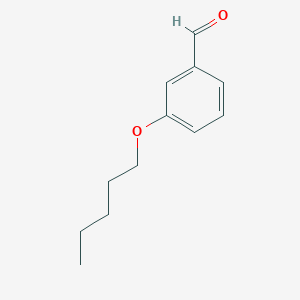

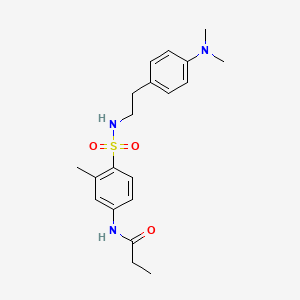

![molecular formula C16H25N5O2S2 B2742322 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide CAS No. 946323-25-7](/img/structure/B2742322.png)

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . It also contains functional groups such as carbamoyl and sulfanyl groups .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for this specific compound is not available in the literature.Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- Compounds related to 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide have been synthesized and evaluated for their antimicrobial properties. Notable examples include thiazolidinone, thiazoline, and thiophene derivatives, some of which exhibited promising activities against microbes (Gouda, Berghot, Shoeib, & Khalil, 2010).

Synthesis and Characterization

- The chemical synthesis and characterization of derivatives of this compound, particularly the 5-(cyclohexyl-sulfanyl)-4-aryl-l,2,3-selena/thiadiazoles, have been documented. These compounds' structures were established using NMR and single crystal X-ray diffraction (Saravanan, Namitharan, & Muthusubramanian, 2008).

Glutaminase Inhibition for Cancer Therapy

- Derivatives of this compound have been investigated as glutaminase inhibitors, which is significant in cancer therapy. One such derivative, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed similar potency to the known inhibitor BPTES, with better solubility and efficacy in inhibiting the growth of human lymphoma cells (Shukla et al., 2012).

Anticonvulsant and Antiproliferative Potential

- Studies on 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, which are structurally related, have indicated their potential as anticonvulsants and antiproliferative agents. This research opens avenues for their use in treating convulsions and controlling cell proliferation (Sych, Perekhoda, & Tsapko, 2016).

Anticancer Activity

- Certain 1,3,4-thiadiazoles derivatives have demonstrated prominent antiproliferative effects in tumor cells, specifically in cancers of the nervous system and peripheral cancers like breast adenocarcinoma and lung carcinoma. These compounds have been observed to decrease DNA synthesis without inducing apoptosis, showing their potential as anticancer agents (Juszczak et al., 2008).

Crystal Structure Analysis

- The crystal structure of derivatives such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide has been analyzed to understand the molecular arrangement and properties of these compounds. Such studies are crucial for the development of new drugs and materials (Cai et al., 2009).

Antimicrobial and Antifungal Activity

- Several derivatives in this chemical class have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. Such properties indicate their potential use as antimicrobial and antifungal agents (Sych et al., 2019).

Antitubercular Agents

- A class of antituberculosis agents has been developed based on the structure of 1,3,4-thiadiazoles. These compounds have shown outstanding activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antitubercular agents (Karabanovich et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor α (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The compound acts as a potent agonist for the PPARα receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPARα receptor, activating it and leading to changes in gene expression .

Biochemical Pathways

Upon activation by the compound, PPARα enhances the hepatic expression of genes associated with β-oxidation . β-oxidation is a metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy .

Pharmacokinetics

The compound is soluble in DMSO at 16 mg/mL, but it is insoluble in water .

Result of Action

The activation of PPARα by the compound leads to a reduction in serum triglyceride levels . Additionally, the compound, when used along with metformin in conditions of liver steatosis or injury, improves the enzymatic levels of aspartate transaminase (AST) and alanine transaminase (ALT) in serum .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

Propriétés

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h11-12H,1-10H2,(H,17,22)(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZZKOKSOUFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

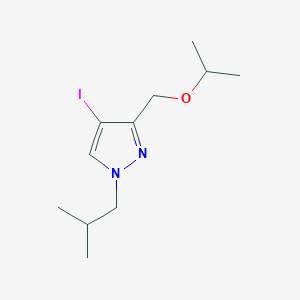

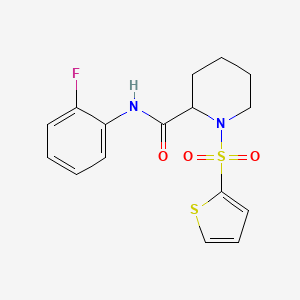

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)

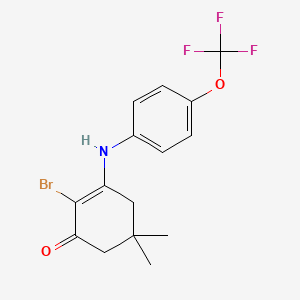

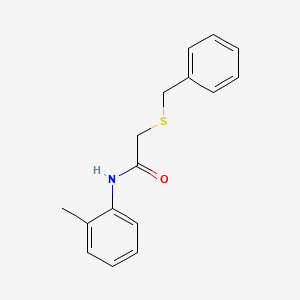

![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)

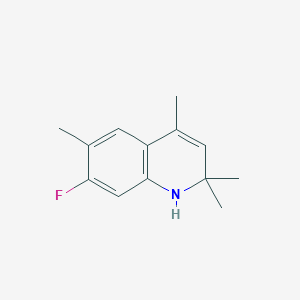

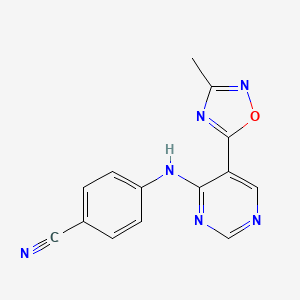

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)